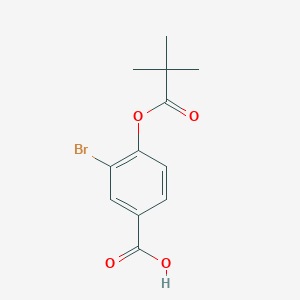

3-Bromo-4-(pivaloyloxy)benzoic acid

Description

Methodologies for Regioselective Bromination of Benzoic Acid Scaffolds

Achieving regioselectivity in the bromination of substituted benzoic acids is paramount for the efficient synthesis of specific isomers. The electronic properties and directing effects of the substituents on the benzene (B151609) ring dictate the position of electrophilic attack. For the synthesis of the key intermediate, 3-bromo-4-hydroxybenzoic acid , the starting material is typically 4-hydroxybenzoic acid . The powerful activating and ortho, para-directing nature of the hydroxyl group at C-4 overwhelmingly controls the reaction's regioselectivity, directing the incoming electrophile to the positions ortho to it (C-3 and C-5).

Electrophilic aromatic substitution is the most direct method for the bromination of 4-hydroxybenzoic acid . In this reaction, the hydroxyl group (-OH) is a strongly activating, ortho, para-directing group, while the carboxyl group (-COOH) is a deactivating, meta-directing group. askfilo.com Due to the superior activating effect of the -OH group, bromination occurs preferentially at the positions ortho to it. askfilo.com

When 4-hydroxybenzoic acid is treated with bromine (Br₂) in a suitable solvent, such as water or acetic acid, the bromine atom is introduced at the C-3 position. askfilo.comdoubtnut.com The para position relative to the hydroxyl group is already occupied by the carboxylic acid. This leads to the formation of 3-bromo-4-hydroxybenzoic acid as the major product.

| Starting Material | Reagent | Product | Key Feature |

| 4-Hydroxybenzoic Acid | Br₂/H₂O | 3-Bromo-4-hydroxybenzoic acid | The strongly activating -OH group directs bromination to the ortho position. askfilo.com |

| Benzoic Acid | Br₂/FeBr₃ | 3-Bromobenzoic acid | The deactivating -COOH group directs bromination to the meta position. youtube.com |

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.org

The carboxylic acid group itself can serve as a DMG. rsc.org By treating a benzoic acid derivative with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, deprotonation occurs exclusively at the ortho position to the carboxylate. organic-chemistry.org The subsequent addition of a bromine source, such as 1,2-dibromoethane (B42909) or hexachloroethane, would introduce a bromine atom at this position. rsc.org This strategy provides a route to ortho-brominated benzoic acids that might be difficult to access through classical electrophilic substitution, especially in the absence of other strongly directing groups.

| Directing Group | Base/Reagent | Electrophile (Bromine Source) | Outcome |

| Carboxylic Acid (-COOH) | s-BuLi/TMEDA | 1,2-Dibromotetrachloroethane | Ortho-bromination relative to the -COOH group. rsc.org |

| Methoxy (-OCH₃) | n-BuLi/t-BuOK | Electrophile | Reversal of regioselectivity compared to s-BuLi/TMEDA. organic-chemistry.org |

| 3-Chloro/Bromo | LDA or LTMP | Electrophile | Metalation at C-2, ortho to the carboxylate. acs.org |

In recent years, transition-metal-catalyzed C-H activation has emerged as a versatile tool for the regioselective halogenation of aromatic compounds. rsc.orgacs.org These methods often employ a directing group to guide the metal catalyst to a specific C-H bond. Palladium (Pd) and Ruthenium (Ru) are common catalysts for such transformations. nih.govresearchgate.net

For benzoic acid derivatives, palladium-catalyzed reactions have been developed that achieve meta-C-H bromination. rsc.orgscispace.comrsc.org This approach is complementary to classical electrophilic substitution (ortho/para-directing for activating groups) and DoM (ortho-directing). Using a palladium catalyst in conjunction with a suitable ligand and a bromine source like N-bromophthalimide (NBP), it is possible to functionalize the C-H bond at the meta position relative to the carboxylic acid directing group. rsc.orgrsc.org This provides a strategic advantage when the desired isomer cannot be synthesized by other means.

| Catalyst System | Directing Group | Bromine Source | Selectivity |

| Pd(OAc)₂ / N-Ac-Gly-OH | Carboxylic Acid | N-Bromophthalimide (NBP) | Meta-bromination. rsc.orgrsc.org |

| [{Ru(p-cymene)Cl₂}₂] | 2-Phenylpyridine | Tetrabutylammonium tribromide | Meta-bromination. researchgate.net |

Introduction of the Pivaloyloxy Moiety into Aromatic Systems

The second key transformation in the synthesis of 3-Bromo-4-(pivaloyloxy)benzoic acid is the formation of the pivalate (B1233124) ester at the phenolic hydroxyl group. This is typically achieved through an esterification reaction between 3-bromo-4-hydroxybenzoic acid and a pivaloyl precursor.

Esterification is a fundamental reaction in organic synthesis. The formation of the pivalate ester can be accomplished by reacting the hydroxyl group with pivalic acid or, more commonly, a more reactive derivative like pivaloyl chloride or pivalic anhydride. organic-chemistry.org Various catalysts can facilitate this transformation, including bases like pyridine (B92270) or triethylamine (B128534), which also serve to neutralize the acidic byproduct (e.g., HCl when using pivaloyl chloride).

Catalytic methods for the acylation of alcohols and phenols include the use of 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl), bismuth triflate (Bi(OTf)₃), or phosphoric acid (H₃PO₄). organic-chemistry.org These catalysts activate the acylating agent, making the reaction more efficient, especially for sterically hindered alcohols or less reactive acylating agents like pivalic anhydride. organic-chemistry.org

In the synthesis of 3-Bromo-4-(pivaloyloxy)benzoic acid , the pivaloylation must occur selectively at the phenolic hydroxyl group in the presence of the carboxylic acid group. While carboxylic acids can also be esterified, the reaction conditions can be tuned to favor the O-acylation of the phenol (B47542).

Typically, the reaction of 3-bromo-4-hydroxybenzoic acid with pivaloyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine at controlled temperatures leads to the desired product. The phenolic oxygen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl chloride. The selectivity arises from the higher nucleophilicity of the phenoxide (formed in situ) compared to the carboxylate under these conditions. Alternatively, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester), followed by pivaloylation of the free phenol, and subsequent saponification of the protecting ester group to regenerate the carboxylic acid.

| Substrate | Acylating Agent | Catalyst/Base | Key Aspect |

| 3-Bromo-4-hydroxybenzoic acid | Pivaloyl chloride | Pyridine or Triethylamine | Selective esterification of the phenolic -OH group. |

| Alcohols/Phenols | Pivalic anhydride | Bi(OTf)₃ | Mild acylation of sterically demanding alcohols. organic-chemistry.org |

| Alcohols/Phenols | Acid anhydrides | DMAP·HCl | Recyclable catalyst for acylation under base-free conditions. organic-chemistry.org |

Structure

3D Structure

Properties

CAS No. |

1131594-54-1 |

|---|---|

Molecular Formula |

C12H13BrO4 |

Molecular Weight |

301.13 g/mol |

IUPAC Name |

3-bromo-4-(2,2-dimethylpropanoyloxy)benzoic acid |

InChI |

InChI=1S/C12H13BrO4/c1-12(2,3)11(16)17-9-5-4-7(10(14)15)6-8(9)13/h4-6H,1-3H3,(H,14,15) |

InChI Key |

RYJAKSDPCHGSCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)Br |

Origin of Product |

United States |

Synthetic Strategies for 3 Bromo 4 Pivaloyloxy Benzoic Acid

Convergent and Divergent Synthetic Pathways to 3-Bromo-4-(pivaloyloxy)benzoic Acid

The assembly of 3-bromo-4-(pivaloyloxy)benzoic acid can be accomplished via convergent or divergent strategies. A convergent approach involves synthesizing key fragments of the molecule separately before combining them, while a divergent approach begins with a common starting material that undergoes a series of sequential reactions to introduce the various functional groups.

A highly efficient and common route for preparing 3-bromo-4-(pivaloyloxy)benzoic acid relies on starting materials that already possess the bromo and carboxyl functionalities. This convergent approach is often preferred due to its directness and high yields.

The most direct method starts with 3-bromo-4-hydroxybenzoic acid . nih.gov This precursor undergoes an acylation reaction on the phenolic hydroxyl group. The reaction is typically performed using pivaloyl chloride in the presence of a suitable base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the esterification. The process is generally carried out in an inert solvent like dichloromethane (B109758).

An alternative precursor is methyl 3-bromo-4-hydroxybenzoate . google.com In this variation, the carboxylic acid is protected as a methyl ester. The synthesis begins with the acylation of the hydroxyl group with pivaloyl chloride to form methyl 3-bromo-4-(pivaloyloxy)benzoate. This intermediate is then subjected to hydrolysis, typically under basic conditions using a reagent like lithium hydroxide (B78521), to cleave the methyl ester and yield the final carboxylic acid product. A patent describes the preparation of the starting material, methyl 3-bromo-4-hydroxybenzoate, from methyl p-hydroxybenzoate and bromine in dichloromethane with acetic acid, achieving a yield of 77.5-78.2%. google.com

| Starting Material | Key Transformation | Reagents | Typical Base/Catalyst |

| 3-Bromo-4-hydroxybenzoic acid | Direct Pivaloylation | Pivaloyl chloride | Pyridine or Triethylamine |

| Methyl 3-bromo-4-hydroxybenzoate | Pivaloylation followed by Ester Hydrolysis | 1. Pivaloyl chloride 2. Lithium hydroxide | 1. Pyridine 2. N/A |

This table presents common synthetic transformations from pre-functionalized precursors.

A divergent synthetic strategy involves building the target molecule through a series of sequential reactions starting from a less complex aromatic compound. This method offers flexibility but may require more steps and careful control of regioselectivity.

A logical pathway begins with 4-hydroxybenzoic acid . prepchem.comnih.gov The first step is the regioselective bromination of the aromatic ring. The electron-donating hydroxyl group directs the electrophilic substitution to the positions ortho to it. One of these positions is blocked by the carboxyl group, so bromination occurs selectively at the C-3 position. A documented procedure involves reacting 4-hydroxybenzoic acid with bromine in glacial acetic acid at reflux for six hours, resulting in the formation of 3-bromo-4-hydroxybenzoic acid with a reported yield of 70.3%. prepchem.com

Once the intermediate 3-bromo-4-hydroxybenzoic acid is synthesized, the second and final step is the pivaloylation of the hydroxyl group. This step is identical to the process described in the pre-functionalized precursor strategy (Section 2.3.1), involving the reaction with pivaloyl chloride in the presence of a base to yield 3-bromo-4-(pivaloyloxy)benzoic acid. organic-chemistry.org

| Step | Starting Material | Reagents | Product | Reported Yield |

| 1 | 4-Hydroxybenzoic acid | Bromine, Glacial Acetic Acid | 3-Bromo-4-hydroxybenzoic acid | 70.3% prepchem.com |

| 2 | 3-Bromo-4-hydroxybenzoic acid | Pivaloyl chloride, Base | 3-Bromo-4-(pivaloyloxy)benzoic acid | High (Typical) |

This table illustrates an example of a stepwise synthetic sequence.

Chemical Transformations and Reaction Pathways of 3 Bromo 4 Pivaloyloxy Benzoic Acid

Reactivity at the Aryl Bromide Position

The bromine atom on the aromatic ring is a key functional group that enables various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. nih.gov 3-Bromo-4-(pivaloyloxy)benzoic acid serves as an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This reaction is widely used to form biaryl structures. For instance, the coupling of an aryl bromide like 3-bromo-4-(pivaloyloxy)benzoic acid with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative. The reaction generally proceeds with high yields and tolerates a wide range of functional groups. rsc.orgnih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions. rsc.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This reaction is instrumental in the synthesis of substituted alkynes and conjugated enynes. scirp.org The coupling of 3-bromo-4-(pivaloyloxy)benzoic acid with a terminal alkyne would introduce an alkynyl substituent at the 3-position of the benzoic acid ring. nih.gov The reaction conditions are typically mild, though they often require an inert atmosphere. organic-chemistry.org

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.orglibretexts.org This reaction is particularly useful for the synthesis of substituted alkenes with trans selectivity. organic-chemistry.org Reacting 3-bromo-4-(pivaloyloxy)benzoic acid with an alkene in the presence of a palladium catalyst and a base would result in the formation of a vinylated benzoic acid derivative. beilstein-journals.orgmdpi.com The efficiency of the Heck reaction can be influenced by factors such as the choice of palladium precursor, ligand, and reaction temperature. libretexts.orgsioc-journal.cn

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid or ester | Pd catalyst, base | Biaryl |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

| Heck Reaction | Alkene | Pd catalyst, base | Arylalkene |

Nucleophilic Aromatic Substitution (SNAr) Pathways and Derivatives

While simple aryl halides are generally unreactive towards nucleophiles, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org In the case of 3-bromo-4-(pivaloyloxy)benzoic acid, the carboxylic acid and the pivaloyloxy group are not strongly activating for SNAr. However, under forcing conditions or with highly reactive nucleophiles, substitution of the bromine atom may be possible. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is crucial for the reaction to occur. libretexts.orgyoutube.com

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a method to remove the bromine atom from the aromatic ring, yielding the corresponding debrominated product, 4-(pivaloyloxy)benzoic acid. This transformation can be achieved using various reducing agents. A common method involves palladium-catalyzed hydrogenation, where hydrogen gas is used in the presence of a palladium catalyst (e.g., Pd/C) to cleave the carbon-bromine bond. Other methods may include the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is another key reactive site in 3-bromo-4-(pivaloyloxy)benzoic acid, allowing for a variety of derivatizations.

Derivatization to Esters and Amides for Scaffold Diversification

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol under acidic or basic conditions. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. researchgate.netresearchgate.net Alternatively, N-bromosuccinimide (NBS) can be used to catalyze the esterification under mild conditions. nih.gov

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. rsc.orgorganic-chemistry.org This reaction often requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid. orgsyn.org Alternatively, direct amidation can be achieved under certain catalytic conditions, for example, using boric acid or titanium tetrachloride. orgsyn.orgnih.govresearchgate.net

Table 2: Derivatization of the Carboxylic Acid Functionality

| Reaction | Reagent | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | 3-Bromo-4-(pivaloyloxy)benzoate ester |

| Amide Formation | Amine (e.g., Benzylamine, Aniline) | 3-Bromo-4-(pivaloyloxy)benzamide |

Reduction to Corresponding Benzaldehyde (B42025) and Benzyl (B1604629) Alcohol Derivatives

The carboxylic acid group can be reduced to either a benzaldehyde or a benzyl alcohol.

Reduction to Benzaldehyde: The partial reduction of a carboxylic acid to a benzaldehyde is a challenging transformation that requires specific reducing agents to avoid over-reduction to the alcohol. One approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Reduction to Benzyl Alcohol: The complete reduction of the carboxylic acid to the corresponding benzyl alcohol can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). smolecule.com Alternatively, sodium borohydride in combination with a catalyst can also be employed for this reduction. rsc.org The resulting (3-bromo-4-(pivaloyloxy)phenyl)methanol can serve as a precursor for further synthetic modifications.

Reactivity and Utility of the Pivaloyloxy Group

The pivaloyloxy group, a sterically hindered ester, serves a dual purpose in the chemistry of 3-bromo-4-(pivaloyloxy)benzoic acid. It functions effectively as a protecting group for the phenolic hydroxyl function and can also influence the reactivity of the aromatic ring, particularly in metal-catalyzed transformations.

The pivaloyl (Piv) group is known for its stability compared to other acyl protecting groups like acetyl or benzoyl, a feature attributed to the steric hindrance of the tert-butyl moiety. libretexts.org This stability necessitates specific conditions for its removal to unmask the phenol (B47542) and yield 3-bromo-4-hydroxybenzoic acid. Deprotection typically involves hydrolysis with a base or other strong nucleophiles. wikipedia.org Due to the steric hindrance, cleavage of pivalate (B1233124) esters can be challenging, often requiring more forcing conditions than for less bulky esters. researchgate.net

A variety of methods have been developed for the cleavage of aryl pivalates, which can be applied to 3-bromo-4-(pivaloyloxy)benzoic acid. These methods range from classical basic hydrolysis to non-hydrolytic techniques. Basic hydrolysis using reagents like sodium hydroxide (B78521) or lithium hydroxide in an aqueous or alcoholic medium is a common approach. researchgate.netrsc.org Reductive cleavage using strong reducing agents such as lithium aluminum hydride (LAH) in an ethereal solvent like THF has also been suggested. researchgate.net

Furthermore, non-hydrolytic methods provide alternatives under neutral or milder conditions. One such protocol involves the use of aromatic thiols, like thiophenol, in the presence of a catalytic amount of potassium carbonate in a polar aprotic solvent. cmu.edu This method is effective for cleaving various aryl esters, including pivalates. cmu.edu Another approach employs a two-phase system with powdered sodium hydroxide and a phase-transfer catalyst in an organic solvent. organic-chemistry.org

Table 1: Selected Methodologies for Deprotection of Aryl Pivaloates

| Reagent(s) | Solvent(s) | Conditions | Comments | Reference |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Water/Methanol or Dioxane | Heating | Standard basic hydrolysis; conditions may need to be optimized due to steric hindrance. | researchgate.netrsc.org |

| Thiophenol (PhSH), Potassium Carbonate (K₂CO₃, catalytic) | N-Methyl-2-pyrrolidone (NMP) or DMF | Heating (Reflux) | Efficient non-hydrolytic cleavage under virtually neutral conditions. | cmu.edu |

| Lithium Aluminum Hydride (LAH) | Tetrahydrofuran (THF) | - | Reductive cleavage; will also reduce the carboxylic acid. | researchgate.net |

| Alumina (Al₂O₃) | None (Solvent-free) | Microwave Irradiation | Rapid and efficient deprotection reported for pivaloyl esters. | researchgate.net |

| Powdered NaOH, Tetrabutylammonium Hydrogen Sulfate (Bu₄NHSO₄) | THF or CH₂Cl₂ | - | Two-phase system for smooth deacylation. | organic-chemistry.org |

In the context of C-H activation, the carboxylic acid functionality is a well-established and powerful directing group, guiding transition metal catalysts to functionalize the ortho C-H bond. researchgate.net For 3-bromo-4-(pivaloyloxy)benzoic acid, the carboxylate group at C1 directs functionalization towards the C5 position (since the C3 position is blocked by bromine). This regioselectivity is achieved through the formation of a metallacyclic intermediate.

Rhodium(III)-catalyzed C-H activation and annulation reactions of benzoic acids with various coupling partners like alkynes or alkenes are prominent examples of this strategy. nih.govacs.orgrsc.org These reactions proceed via ortho-C-H activation directed by the carboxylate, leading to the formation of complex fused-ring systems. Although specific examples utilizing 3-bromo-4-(pivaloyloxy)benzoic acid are not prevalent in the literature, the principles of carboxylate-directed C-H activation are directly applicable.

Table 2: Representative C-H Activation Reactions Directed by Carboxylic Acids

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| C-H Alkenylation/Alkylation | Palladium (Pd) | MBH Alcohols | Aryl Acrylaldehydes / α-Benzyl β-ketoesters | rsc.org |

| C-H Annulation | Rhodium(III) ([CpRhCl₂]₂) | Alkynes | Bicyclic Lactones (e.g., Isocoumarins) | nih.govrsc.org |

| C-H Annulation | Rhodium(III) ([CpRhCl₂]₂) / In(OTf)₃ | α,β-Unsaturated Ketones | Indanones | nih.govresearchgate.net |

| Enantioselective C-H Annulation | Achiral Rh(III) / Chiral Brønsted Base | Alkenes | Chiral Phthalides | acs.org |

Multi-Component Reactions and Annulation Chemistry Utilizing the Compound as a Substrate

The structure of 3-bromo-4-(pivaloyloxy)benzoic acid, featuring a carboxylic acid, a bromine atom, and a protected phenol, makes it a versatile substrate for multi-component reactions (MCRs) and annulation chemistry to construct complex molecular scaffolds.

The bromine atom at the C3 position is a key functional handle for a wide range of palladium-catalyzed cross-coupling and annulation reactions. For instance, halobenzoic acids are known to participate in palladium/norbornene-catalyzed [3+2] annulation reactions, providing access to fused polycyclic systems. acs.orgacs.org The bromine atom can undergo oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can involve C-H activation and migratory insertion steps to build new rings.

The carboxylic acid group can participate directly in MCRs. A well-known example is the Ugi reaction or related isocyanide-based MCRs. While often utilizing aldehydes, variations starting from carboxylic acids exist. For instance, 2-formylbenzoic acids are common substrates in three-component reactions with amines and other partners to generate functionalized isoindolinones. nih.govrsc.org The combination of the carboxylic acid and the bromo-substituent in 3-bromo-4-(pivaloyloxy)benzoic acid offers pathways to annulation cascades, where an initial MCR could be followed by an intramolecular cyclization via palladium catalysis at the C-Br bond.

Furthermore, rhodium-catalyzed annulation reactions, as mentioned previously, utilize the directing ability of the carboxyl group to react with partners like alkynes, leading to the synthesis of isocoumarin (B1212949) derivatives. nih.gov The presence of the bromine atom on the resulting heterocyclic core provides a site for further synthetic elaboration.

Table 3: Potential Annulation and Multi-Component Reactions for Substituted Benzoic Acids

| Reaction Type | Key Functional Group(s) | Typical Catalyst/Reagents | Potential Product Scaffold | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed [3+2] Annulation | C-Br, C-H | Pd(OAc)₂, Norbornene, Base | Ring-fused Imidazo-pyridines | acs.orgacs.org |

| Rhodium-Catalyzed [4+2] Annulation | -COOH (directing group), C-H | [Cp*RhCl₂]₂, AgSbF₆ | Isocoumarins/Bicyclic Lactones | nih.gov |

| Three-Component Isoindolinone Synthesis | -COOH, (aldehyde precursor) | Primary Amines, Phosphine Oxides | Functionalized Isoindolinones | rsc.org |

| Cross-Dehydrogenative Coupling (CDC) | -COOH, C-H | DDQ (oxidant) | Isoindolinones | nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Pivaloyloxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with multidimensional correlation experiments, a complete picture of the atomic framework of 3-Bromo-4-(pivaloyloxy)benzoic acid can be assembled.

Detailed ¹H and ¹³C NMR Spectral Analysis for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. For 3-Bromo-4-(pivaloyloxy)benzoic acid, the spectra are predicted to show distinct signals corresponding to the aliphatic pivaloyl group and the substituted aromatic ring.

The pivaloyl group is expected to produce a highly characteristic sharp singlet in the ¹H NMR spectrum around 1.3-1.4 ppm, integrating to nine protons, due to the chemical equivalence of the three methyl groups on the quaternary carbon. In the ¹³C NMR spectrum, this group would be identified by a signal for the quaternary carbon and another for the nine equivalent methyl carbons.

The aromatic region of the ¹H NMR spectrum is anticipated to be more complex due to the substitution pattern. The three aromatic protons should appear as distinct signals, likely a doublet, a doublet of doublets, and another doublet, with chemical shifts influenced by the electron-withdrawing bromine atom and carboxylic acid group, and the electron-donating pivaloyloxy group. The carboxylic acid proton itself would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pivaloyl (-C(CH₃)₃) | ~1.35 | Singlet | 9H |

| Aromatic (H-6) | ~7.30 | Doublet | 1H |

| Aromatic (H-5) | ~8.05 | Doublet of Doublets | 1H |

| Aromatic (H-2) | ~8.30 | Doublet | 1H |

Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pivaloyl (-C (CH₃)₃) | ~39 |

| Pivaloyl (-C(CH₃ )₃) | ~27 |

| Aromatic (C-3) | ~120 |

| Aromatic (C-5) | ~125 |

| Aromatic (C-1) | ~130 |

| Aromatic (C-6) | ~133 |

| Aromatic (C-2) | ~135 |

| Aromatic (C-4) | ~150 |

| Ester Carbonyl (-C =O) | ~176 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 3-Bromo-4-(pivaloyloxy)benzoic acid, a COSY spectrum would be expected to show a cross-peak between the aromatic proton at the C-5 position and the adjacent proton at the C-6 position, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. youtube.com The HSQC spectrum would definitively link each aromatic proton signal (H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6). It would also show a clear correlation between the singlet at ~1.35 ppm and the methyl carbon signal of the pivaloyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is vital for assembling the molecular fragments. youtube.com Key expected HMBC correlations would include:

The aromatic proton H-2 correlating to the carboxylic acid carbonyl carbon (C-7) and to C-4 and C-6.

The aromatic proton H-5 correlating to C-1, C-3, and the carboxylic acid carbonyl carbon (C-7).

The nine equivalent pivaloyl protons correlating to the pivaloyl quaternary carbon and the pivaloyl ester carbonyl carbon.

Crucially, a correlation between the aromatic proton H-5 and/or H-2 to the ester carbonyl carbon would confirm the attachment of the pivaloyloxy group to the C-4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining stereochemistry and conformation. A NOESY spectrum could show through-space correlations between the pivaloyl protons and the aromatic proton at the C-5 position, providing insight into the preferred rotational conformation of the pivaloyloxy group relative to the benzene (B151609) ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of 3-Bromo-4-(pivaloyloxy)benzoic acid is expected to display several characteristic absorption bands that confirm its structure. chemicalbook.comchemicalbook.comnih.gov

The most prominent features would include:

A very broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

Two distinct carbonyl (C=O) stretching bands. The ester carbonyl of the pivaloyloxy group is expected to absorb at a higher frequency, typically around 1770-1750 cm⁻¹, while the carboxylic acid carbonyl will appear around 1710-1680 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Strong bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester and carboxylic acid groups. spectroscopyonline.com

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.

Expected Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 3300 - 2500 | Strong, Very Broad |

| C=O Stretch | Pivaloyl Ester | 1770 - 1750 | Strong |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong |

| C-O Stretch | Ester and Carboxylic Acid | 1300 - 1100 | Strong, Multiple Bands |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. sci-hub.se For 3-Bromo-4-(pivaloyloxy)benzoic acid (C₁₂H₁₃BrO₄), the exact mass of the molecular ion ([M]⁺˙) can be calculated and compared to the experimental value, confirming the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with [M]⁺˙ and [M+2]⁺˙ peaks appearing in an approximate 1:1 ratio.

Furthermore, analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to break apart in predictable ways. sci-hub.sedocbrown.infofu-berlin.de

Predicted HRMS Data and Major Fragmentation Pathways

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺˙ | [C₁₂H₁₃⁷⁹BrO₄]⁺˙ | 300.0000 | Molecular Ion |

| [M+2]⁺˙ | [C₁₂H₁₃⁸¹BrO₄]⁺˙ | 301.9980 | Molecular Ion (with ⁸¹Br isotope) |

| [M-C₄H₉]⁺ | [C₈H₄BrO₄]⁺ | 242.9293 | Loss of tert-butyl radical from pivaloyl group |

| [M-C₅H₉O]⁺ | [C₇H₄BrO₃]⁺ | 214.9344 | Loss of pivaloyl radical (McLafferty rearrangement product) |

| [M-C₅H₉O₂]⁺ | [C₇H₄BrO₂]⁺ | 198.9395 | Loss of pivalic acid |

| [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ | 121.0289 | Loss of Br and C₅H₈O₂ |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsion angles. Although a specific crystal structure for 3-Bromo-4-(pivaloyloxy)benzoic acid has not been reported in the public domain as of mid-2025, predictions can be made based on related structures. nih.gov

It is highly probable that in the crystalline state, the molecules would form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. This is a very common and stable arrangement for carboxylic acids in the solid state. nih.gov

Analysis of Molecular Conformation and Torsion Angles

The analysis of a crystal structure would reveal key conformational details. Due to steric hindrance between the bulky pivaloyl group, the bromine atom, and the carboxylic acid group, it is expected that neither the pivaloyloxy group nor the carboxylic acid group would be perfectly coplanar with the benzene ring.

Carboxyl Group Torsion Angle: The plane of the carboxylic acid group (O=C-O-H) is expected to be twisted relative to the plane of the aromatic ring. In similar structures like 2-bromobenzoic acid, this torsion angle is observed, minimizing steric repulsion. nih.gov

Pivaloyloxy Group Conformation: The bulky tert-butyl group would likely orient itself to minimize steric interactions with the adjacent bromine atom and the C-5 proton. The C4-O-C=O torsion angle would define the orientation of the ester group, which is expected to be significantly non-planar with the ring.

Definitive values for these parameters would require successful single-crystal X-ray diffraction analysis.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)

A thorough investigation into the crystal packing and intermolecular interactions of 3-bromo-4-(pivaloyloxy)benzoic acid could not be conducted. Despite extensive searches of chemical and crystallographic databases, no publicly available crystal structure data for this specific compound has been found.

The analysis of a compound's crystal structure is fundamental to understanding its solid-state properties. This analysis is typically achieved through single-crystal X-ray diffraction, a powerful technique that elucidates the precise three-dimensional arrangement of atoms within a crystal lattice. The resulting data, often deposited in databases such as the Cambridge Crystallographic Data Centre (CCDC), provides invaluable insights into molecular conformation, packing motifs, and the intricate network of non-covalent interactions that govern the crystal's architecture.

For 3-bromo-4-(pivaloyloxy)benzoic acid, such data would be essential to identify and characterize key intermolecular forces, including:

Hydrogen Bonding: The presence of a carboxylic acid group in the molecule makes it a prime candidate for forming strong hydrogen bonds. Typically, benzoic acid derivatives form dimers in the solid state, where the carboxylic acid groups of two molecules interact via a pair of O-H···O hydrogen bonds. The specific geometry and strength of these bonds in 3-bromo-4-(pivaloyloxy)benzoic acid would be a key feature of its crystal structure.

Other van der Waals Interactions: Additional forces, such as π-π stacking between aromatic rings and dispersion forces involving the bulky pivaloyl group, would also play a role in the crystal's stability and structure.

Without experimental crystallographic data, any discussion of these interactions would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. The generation of data tables detailing bond lengths, bond angles, and other structural parameters is therefore not possible.

While studies on structurally related compounds, such as 4-amino-3-bromobenzoic acid, have shown the formation of hydrogen-bonded dimers nih.gov, these findings cannot be directly extrapolated to 3-bromo-4-(pivaloyloxy)benzoic acid due to the significant structural differences, namely the presence of the large pivaloyloxy group instead of an amino group.

Should crystallographic data for 3-bromo-4-(pivaloyloxy)benzoic acid become available in the future, a detailed analysis of its crystal packing and intermolecular interactions would be a valuable addition to the scientific literature.

Theoretical and Computational Studies on 3 Bromo 4 Pivaloyloxy Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For a molecule like 3-Bromo-4-(pivaloyloxy)benzoic acid, DFT calculations would provide fundamental insights into its behavior at a molecular level. Studies on similar molecules, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have utilized DFT at the B3LYP/6-311++G(d,p) level of theory to determine various molecular parameters. smolecule.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests higher reactivity.

For analogous substituted benzoic acids, DFT calculations have been used to determine these values, which are crucial for understanding charge transfer within the molecule. For example, in a study on 4-(carboxyamino)-benzoic acid, the HOMO-LUMO energy gap was calculated to be 5.0 eV, indicating a stable structure. A similar analysis for 3-Bromo-4-(pivaloyloxy)benzoic acid would map the electron density distribution in these orbitals and quantify its kinetic stability and chemical reactivity.

Table 1: Representative Frontier Orbital Energies for an Analogous Benzoic Acid Derivative (4-(carboxyamino)-benzoic acid)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.82 |

| ELUMO | -1.82 |

| Energy Gap (ΔE) | 5.00 |

Data sourced from studies on 4-(carboxyamino)-benzoic acid and is for illustrative purposes only.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. These maps use a color scale to denote different potential regions: red typically indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue shows electron-poor regions (positive potential) prone to nucleophilic attack. smolecule.com

For various substituted benzoic acids, MEP analysis has been crucial in identifying sites for intermolecular interactions, particularly hydrogen bonding. smolecule.com An MEP surface for 3-Bromo-4-(pivaloyloxy)benzoic acid would visualize the electronegative oxygen atoms of the carboxyl and pivaloyloxy groups as regions of high negative potential, while the acidic proton would be a site of positive potential.

Calculation of Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical potential, global hardness, softness, and the electrophilicity index. Such parameters have been calculated for other bromo-benzoic acid derivatives to predict their reactivity. smolecule.com The Fukui function is a local reactivity descriptor that identifies which specific atoms within a molecule are most likely to be involved in electrophilic or nucleophilic attacks.

A theoretical study on 3-Bromo-4-(pivaloyloxy)benzoic acid would involve calculating these descriptors to provide a quantitative measure of its stability and reactivity, which is valuable for predicting its behavior in chemical reactions.

Table 2: Definitions of Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | A measure of the energy lowering upon accepting electrons. |

These formulas are standard in computational chemistry and have been applied to various benzoic acid derivatives.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. The calculated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

For numerous substituted benzoic acids, theoretical calculations have successfully reproduced experimental IR and NMR spectra. A similar computational analysis on 3-Bromo-4-(pivaloyloxy)benzoic acid would predict its characteristic ¹H and ¹³C NMR chemical shifts and the vibrational frequencies for its functional groups (C=O, C-O, C-Br), providing a theoretical benchmark for experimental characterization.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation for 3-Bromo-4-(pivaloyloxy)benzoic acid would allow for the exploration of its conformational landscape, particularly the rotation around the single bonds connecting the pivaloyloxy and carboxylic acid groups to the benzene (B151609) ring.

Furthermore, these simulations are invaluable for understanding the effects of solvents on the molecule's structure and behavior. By simulating the molecule in a solvent box (e.g., water), one can observe how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence its preferred conformation and dynamics. Such studies have been performed on systems involving other brominated compounds and protein inhibitors to understand their behavior in a biological context.

In Silico Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. DFT calculations can map the potential energy surface of a reaction, allowing for the calculation of activation energies and reaction enthalpies.

While no specific reaction mechanism studies have been published for 3-Bromo-4-(pivaloyloxy)benzoic acid, related research on other brominated aromatic compounds has used DFT to investigate reaction pathways, such as photocatalytic reduction. For 3-Bromo-4-(pivaloyloxy)benzoic acid, in silico modeling could be used to study its synthesis or its reactions, such as the nucleophilic substitution of the bromine atom or the hydrolysis of the pivaloyloxy ester, providing detailed mechanistic insights that are difficult to obtain experimentally.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational and statistical methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.gov These models are invaluable in medicinal chemistry and materials science for predicting the properties of novel or untested compounds, thereby accelerating the design and discovery process. nih.govnih.gov For 3-Bromo-4-(pivaloyloxy)benzoic acid, while specific QSPR models are not extensively documented in publicly available literature, the principles of QSPR can be effectively demonstrated through studies on structurally related benzoic acid derivatives.

The fundamental premise of QSPR is that the variations in the properties of a series of congeneric compounds are a direct function of the variations in their molecular descriptors. These descriptors are numerical representations of the chemical information encoded within a molecular structure. They can be broadly categorized into several types:

Constitutional Descriptors: These reflect the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, such as branching indices and shape indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and represent electronic properties like orbital energies (HOMO, LUMO), partial charges, and dipole moments. nih.gov

Once a set of relevant descriptors is calculated for a series of compounds, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a predictive model. researchgate.netnih.gov

A critical application of QSPR for benzoic acid derivatives is the prediction of their acidity (pKa). The pKa is a crucial parameter influencing a molecule's solubility, absorption, and biological activity. For substituted benzoic acids, the electronic effects (inductive and resonance) of the substituents play a significant role in determining the pKa. semanticscholar.org For instance, electron-withdrawing groups like the bromo substituent in 3-Bromo-4-(pivaloyloxy)benzoic acid generally increase acidity (lower pKa) by stabilizing the carboxylate anion.

In a representative QSPR study on a series of substituted benzoic acids, a model for predicting pKa might take the following general form:

pKa = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the statistical analysis.

D₁, D₂, ..., Dₙ are the values of the selected molecular descriptors.

Studies on halogenated benzoic acids have demonstrated that descriptors related to electronic properties, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and electrostatic potential, are often significant predictors of their physicochemical properties. nih.govnih.gov The position of the substituent (ortho, meta, or para) also has a profound impact, often requiring separate models or specific descriptors to account for steric and electronic effects unique to each position. nih.govnih.gov

To illustrate the application of QSPR, the following table presents a hypothetical dataset for a series of substituted benzoic acids, showcasing typical descriptors used in such models.

| Compound | Substituent(s) | Molecular Weight ( g/mol ) | LogP | pKa (Predicted) |

| Benzoic Acid | H | 122.12 | 1.87 | 4.20 |

| 4-Bromobenzoic Acid | 4-Br | 201.02 | 2.67 | 3.97 |

| 3-Bromobenzoic Acid | 3-Br | 201.02 | 2.75 | 3.84 |

| 4-Hydroxybenzoic Acid | 4-OH | 138.12 | 1.58 | 4.57 |

| 3-Bromo-4-hydroxybenzoic Acid | 3-Br, 4-OH | 217.02 | 2.47 | 4.15 |

This table is for illustrative purposes and the predicted pKa values are based on general trends and not from a specific, validated QSPR model.

The robustness and predictive power of a QSPR model are evaluated through rigorous internal and external validation techniques. nih.gov A well-validated QSPR model can then be used to predict the properties of new compounds, such as 3-Bromo-4-(pivaloyloxy)benzoic acid, by calculating the necessary descriptors for its structure and inputting them into the model equation. This predictive capability is particularly useful for screening large virtual libraries of compounds to identify candidates with desired properties for further experimental investigation.

Applications of 3 Bromo 4 Pivaloyloxy Benzoic Acid in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Scaffolds

The molecular architecture of 3-Bromo-4-(pivaloyloxy)benzoic acid makes it an ideal starting point for the synthesis of more elaborate organic molecules. smolecule.com Its functional groups can be manipulated selectively to build complexity in a controlled, stepwise manner.

Construction of Polycyclic Aromatic Systems and Heterocyclic Compounds

The presence of a bromine atom on the aromatic ring is of critical importance for the construction of larger molecular frameworks. Aryl bromides are key substrates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

In this context, 3-Bromo-4-(pivaloyloxy)benzoic acid can be coupled with various partners—such as boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira)—to append new aromatic or aliphatic groups. This strategy is fundamental for synthesizing bi-aryl systems, extended conjugated frameworks, and other polycyclic aromatic structures.

Furthermore, the carboxylic acid moiety provides a versatile reaction site for the synthesis of heterocyclic compounds. For instance, condensation of the carboxylic acid with hydrazides can lead to the formation of 1,3,4-oxadiazoles, a common scaffold in medicinal chemistry. Similarly, reactions with other difunctional reagents can be employed to construct various five- or six-membered heterocyclic rings, a strategy frequently used in the synthesis of novel bioactive compounds. researchgate.netresearchgate.net The pivaloyloxy group typically remains intact under these conditions, allowing for its removal at a later synthetic stage to reveal a phenol (B47542), which can then participate in further cyclization or substitution reactions.

Development of Substituted Benzoic Acid Derivatives with Tunable Properties

The true synthetic utility of 3-Bromo-4-(pivaloyloxy)benzoic acid lies in the differential reactivity of its three functional groups, which allows for the creation of a diverse library of substituted benzoic acid derivatives with fine-tuned properties. The chemical environment of the benzoic acid can be systematically altered, which in turn modifies its acidity, solubility, and electronic characteristics. libretexts.org

The reactivity of each functional group can be selectively addressed:

The Bromine Atom: Can be replaced through nucleophilic aromatic substitution or, more commonly, used in metal-catalyzed cross-coupling reactions to introduce a wide array of substituents.

The Carboxylic Acid Group: Can be converted into esters, amides, or acid chlorides. These transformations alter the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor. For instance, converting it to a methyl ester can increase its utility in non-polar solvents.

The Pivaloyloxy Group: This group serves as a robust protecting group for the 4-hydroxyl functionality. It is stable to many reaction conditions but can be selectively cleaved under basic hydrolysis conditions (e.g., using sodium hydroxide) to unveil the phenol. This revealed hydroxyl group can then be alkylated, acylated, or used as a directing group in further electrophilic aromatic substitutions.

This controlled, stepwise modification enables the rational design of benzoic acid derivatives for specific applications, such as tuning the electronic properties of a molecule for applications in organic electronics or modifying a drug candidate to improve its pharmacological profile.

| Functional Group | Possible Transformations | Impact on Molecular Properties | Potential Applications |

| Bromine Atom | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings; Nucleophilic substitution. | Introduction of new C-C or C-N bonds; extension of conjugation. | Synthesis of polycyclic systems, ligands, and complex drug scaffolds. |

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol, Conversion to acid chloride. | Alters polarity, H-bonding capability, and reactivity. | Prodrug synthesis, polymer attachment, anchoring to surfaces. |

| Pivaloyloxy Group | Hydrolysis to hydroxyl group. | Reveals a reactive phenol; increases polarity and H-bonding. | Late-stage functionalization, synthesis of phenolic compounds. |

Scaffold for the Development of Functional Materials

The unique combination of a surface-anchoring group (carboxylic acid) and a customizable body makes 3-Bromo-4-(pivaloyloxy)benzoic acid a promising candidate for applications in materials science, particularly in surface engineering.

Integration into Self-Assembled Monolayers (SAMs) for Surface Engineering and Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, allowing for precise control over the interfacial properties of a material. acs.org Carboxylic acids are well-known for their ability to act as effective anchoring or "head" groups, strongly binding to various metal oxide surfaces such as titanium dioxide (TiO2), indium tin oxide (ITO), and copper oxides. rsc.orgnih.gov

3-Bromo-4-(pivaloyloxy)benzoic acid is structurally well-suited for this application. The carboxylic acid group can chemisorb onto a suitable substrate, orienting the molecule to form a dense monolayer. The rest of the molecule—the substituted benzene (B151609) ring—forms the "body" of the SAM, and its properties dictate the new surface characteristics. The bulky pivaloyloxy group and the bromine atom would create a well-defined surface with specific steric and electronic properties. This surface could be designed to be hydrophobic, to resist non-specific protein adsorption, or to serve as a template for the subsequent growth of other materials. nih.gov The ability to later cleave the pivaloyloxy group or modify the bromine atom provides a pathway to create reactive surfaces for biosensor development or the covalent immobilization of other functional molecules. acs.orgnih.gov

Exploration in the Context of Atomic Layer Deposition (ALD) Inhibitors

Area-selective atomic layer deposition (AS-ALD) is a cutting-edge technique for the bottom-up fabrication of nanoscale patterns, crucial for next-generation electronics. The process relies on the use of chemical inhibitors, often in the form of SAMs, to block the deposition of material on certain areas of a substrate while allowing it on others. nih.gov

Carboxylic acids have emerged as highly promising candidates for ALD inhibitors because they can form dense, passivating monolayers on surfaces like copper and other metal oxides, preventing ALD precursors from reacting with the surface. rsc.orgrsc.orgacs.org The effectiveness of the inhibition is related to the packing density and stability of the monolayer. 3-Bromo-4-(pivaloyloxy)benzoic acid, with its ability to form a SAM via its carboxylic acid anchor, is a potential candidate for this application. The substituted aromatic ring would form the blocking layer. The size and shape of the molecule, influenced by the bulky pivaloyloxy group, could play a role in how effectively it blocks precursor diffusion, a key factor in inhibitor performance. rsc.org The study of molecules with different substitutions, like this one, provides insight into designing optimal inhibitors for achieving high-fidelity, area-selective deposition. acs.org

| Material Science Application | Role of 3-Bromo-4-(pivaloyloxy)benzoic Acid | Key Functional Group(s) | Governing Principle |

| Self-Assembled Monolayers (SAMs) | Forms the molecular building block of the monolayer. | Carboxylic Acid (Anchor), Substituted Ring (Body). | Spontaneous chemisorption of the carboxylic acid onto a metal oxide surface, creating an ordered, functional interface. nih.gov |

| Atomic Layer Deposition (ALD) Inhibitors | Acts as a small molecule inhibitor (SMI) to passivate a surface. | Carboxylic Acid (Anchor), Substituted Ring (Blocking Layer). | Formation of a dense monolayer on a non-growth surface prevents ALD precursors from adsorbing and reacting. rsc.orgacs.org |

| Chemical Probes & Biomarkers | Serves as a versatile intermediate for synthesis. | Bromine (Labeling/Linkage), Pivaloyloxy (Protected Phenol). | The bromine can be used for radiolabeling or bioconjugation, while the protected phenol is a common motif in bioactive molecules. |

Contributions to the Synthesis of Advanced Chemical Probes and Intermediates for Biomarkers

The development of chemical probes and biomarkers is essential for understanding biological processes and for medical diagnostics. These tools often require complex organic molecules that can interact with specific biological targets or be detected by imaging techniques like Positron Emission Tomography (PET).

3-Bromo-4-(pivaloyloxy)benzoic acid serves as a valuable intermediate in this field. The bromine atom can be replaced with a radioisotope (e.g., ⁷⁶Br or ⁷⁷Br) in the final step of a synthesis, creating a radiolabeled probe for PET imaging. Alternatively, the bromine can be used as a handle for attaching fluorescent dyes or biotin (B1667282) tags via cross-coupling reactions. The core structure, a substituted benzoic acid, is a common feature in many biologically active molecules. The pivaloyloxy-protected phenol is also significant, as phenolic hydroxyl groups are often crucial for binding to biological targets like enzymes or receptors. By using the pivaloyl protecting group, the reactive phenol can be masked until the final stages of a complex synthesis, preventing unwanted side reactions.

Future Directions and Research Perspectives for 3 Bromo 4 Pivaloyloxy Benzoic Acid Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of 3-Bromo-4-(pivaloyloxy)benzoic acid involves multi-step processes that often rely on conventional reagents and solvents. smolecule.com A significant future direction lies in the development of more environmentally benign and sustainable synthetic routes. This aligns with the growing emphasis on green chemistry principles within the chemical industry to reduce waste, minimize energy consumption, and utilize renewable resources.

Future research will likely focus on several key areas to improve the green credentials of 3-Bromo-4-(pivaloyloxy)benzoic acid synthesis. One promising avenue is the adoption of solvent-free or catalyst-free reaction conditions. For instance, the use of sonication has been demonstrated as a novel, green method for the synthesis of related compounds like 3-bromo benzoic acid, proceeding without the need for a solvent or catalyst. scispace.comijisrt.com Another approach involves the use of greener reagents, such as employing oxygen as an inexpensive and environmentally friendly oxidant in continuous synthesis processes for substituted benzoic acids. scispace.com

Furthermore, the exploration of bio-based feedstocks represents a paradigm shift in sustainable chemical production. Research into the production of benzoic acid derivatives from lignin, a complex polymer found in plant cell walls, is gaining traction. rsc.org This approach, termed "lignin valorization," aims to convert this abundant biomass into valuable chemicals. Additionally, microbial fermentation presents a viable alternative to petroleum-based synthesis, using microorganisms to convert renewable resources like sugars into benzoic acid. essfeed.commdpi.com Adopting these biotechnological methods could significantly lower the carbon footprint associated with the production of the core benzoic acid structure.

| Green Synthesis Approach | Potential Application to 3-Bromo-4-(pivaloyloxy)benzoic Acid Synthesis | Key Benefits |

| Sonication | Catalyst- and solvent-free bromination of the benzoic acid precursor. | Reduced waste, energy efficiency, simplified purification. scispace.comijisrt.com |

| Bio-based Feedstocks (Lignin) | Synthesis of the 4-hydroxybenzoic acid precursor from renewable sources. rsc.org | Reduced reliance on fossil fuels, utilization of biomass waste. |

| Microbial Fermentation | Production of the benzoic acid core via engineered microorganisms. essfeed.commdpi.com | Use of renewable feedstocks, lower carbon footprint. |

| Continuous Flow with Green Oxidants | Using oxygen as the oxidant for the synthesis of the substituted benzoic acid. scispace.com | Improved safety, high oxygen utilization, reduced waste. |

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The functionalization of the 3-Bromo-4-(pivaloyloxy)benzoic acid scaffold is traditionally achieved through established reactions like esterification and nucleophilic substitution. smolecule.com However, the future of its chemistry will be heavily influenced by the discovery and application of novel catalytic transformations that offer greater efficiency, selectivity, and atom economy. Transition-metal catalysis, in particular, has emerged as a powerful tool for the C-H functionalization of benzoic acid derivatives, enabling the direct modification of the aromatic ring. scispace.comnih.gov

A key area of future research will be the application of palladium-catalyzed reactions for the meta-C-H bromination and chlorination of benzoic acid derivatives. nih.govrsc.org These methods can offer alternative and potentially more selective routes to halogenated benzoic acids compared to traditional electrophilic substitution. Furthermore, ruthenium-catalyzed meta-C-H alkylation and rhodium-catalyzed amidation provide pathways to introduce new functional groups onto the benzoic acid ring with high regioselectivity. researchgate.net

Photoredox catalysis is another burgeoning field that holds promise for the functionalization of benzoic acids under mild conditions. d-nb.info This approach utilizes light to generate reactive radical intermediates from benzoic acids, which can then participate in a variety of bond-forming reactions. The development of such catalytic systems could lead to novel derivatives of 3-Bromo-4-(pivaloyloxy)benzoic acid that are currently inaccessible through conventional means.

| Catalytic Method | Type of Transformation | Potential Advantage |

| Palladium-Catalysis | meta-C-H Bromination/Chlorination | High regioselectivity for halogenation. nih.govrsc.org |

| Ruthenium-Catalysis | meta-C-H Alkylation | Direct introduction of alkyl groups. researchgate.net |

| Rhodium-Catalysis | ortho-C-H Amidation | One-step synthesis of N-substituted phthalimides. researchgate.net |

| Photoredox Catalysis | C-C Bond Formation | Mild reaction conditions, generation of radical intermediates. d-nb.info |

Application in Flow Chemistry and Automated Synthesis Platforms

The synthesis of pharmaceutical intermediates and other fine chemicals is undergoing a technological revolution with the advent of flow chemistry and automated synthesis platforms. chemspeed.comnus.edu.sg These technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and the potential for on-demand production. acs.org A crucial future direction for 3-Bromo-4-(pivaloyloxy)benzoic acid is the adaptation of its synthesis to these modern platforms.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, is particularly well-suited for halogenation reactions, which can be highly exothermic and difficult to control in batch reactors. sioc-journal.cnresearchgate.net The development of a continuous flow process for the bromination step in the synthesis of 3-Bromo-4-(pivaloyloxy)benzoic acid could lead to a safer and more efficient manufacturing process. rsc.org

Automated synthesis platforms, which integrate robotic handling of reagents with software-controlled reaction execution, can dramatically accelerate the synthesis and screening of new chemical entities. emolecules.comchemspeed.comyoutube.com By incorporating the synthesis of 3-Bromo-4-(pivaloyloxy)benzoic acid and its derivatives into such platforms, researchers can rapidly generate libraries of related compounds for applications in drug discovery and materials science. This would enable high-throughput optimization of molecular properties and the rapid identification of lead compounds.

Interdisciplinary Research Integrating the Compound into Novel Material Platforms

While the primary applications of 3-Bromo-4-(pivaloyloxy)benzoic acid have been in organic synthesis and as a potential pharmaceutical intermediate, its structural features suggest significant potential for use in materials science. smolecule.com Future interdisciplinary research will likely focus on integrating this compound into novel material platforms, leveraging its unique combination of a reactive carboxylic acid, a modifiable bromine atom, and a bulky pivaloyloxy group.

One potential area of exploration is in polymer science. The carboxylic acid group can be used as a monomer for the synthesis of polyesters or polyamides, while the bromine atom can serve as a site for post-polymerization modification or as a handle to introduce flame-retardant properties. The sterically demanding pivaloyloxy group could influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and morphology.

Furthermore, the aromatic core of 3-Bromo-4-(pivaloyloxy)benzoic acid makes it a candidate for incorporation into metal-organic frameworks (MOFs) or other crystalline materials. The directed nature of the substituents could be exploited to control the self-assembly of these materials, leading to structures with tailored porosity, catalytic activity, or optical properties. The integration of this compound into such advanced materials will require close collaboration between organic chemists, materials scientists, and engineers to fully realize its potential.

Q & A

Q. How can the synthesis of 3-bromo-4-(pivaloyloxy)benzoic acid be optimized to improve yield and purity?

Methodological Answer:

- Key Steps :

- Esterification : React 3-bromo-4-hydroxybenzoic acid with pivaloyl chloride under Schotten-Baumann conditions (aqueous NaHCO₃, dichloromethane) to introduce the pivaloyloxy group .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Adjust stoichiometry (1.2 eq pivaloyl chloride) and reaction time (2–4 hrs at 0°C to RT). Monitor for side products like diesters or hydrolyzed intermediates .

Q. What analytical techniques are recommended for characterizing 3-bromo-4-(pivaloyloxy)benzoic acid?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals at δ 1.3 ppm (pivaloyl tert-butyl group) and δ 7.5–8.2 ppm (aromatic protons).

- ¹³C NMR : Confirm ester carbonyl (~170 ppm) and aromatic carbons (~120–140 ppm).

- Mass Spectrometry : High-resolution LC-MS (exact mass: 271.955896 Da) to verify molecular formula (C₁₂H₁₃BrO₄) .

- Elemental Analysis : Validate %C, %H, and %Br (±0.3% theoretical values) .

Advanced Research Questions

Q. How can the thermal stability of 3-bromo-4-(pivaloyloxy)benzoic acid be systematically evaluated?

Methodological Answer:

- Techniques :

- DSC/TGA : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperature. Thermogravimetric analysis (TGA) quantifies mass loss under heating (e.g., 5°C/min in N₂) .

- Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea) of decomposition. Compare with structurally similar esters (e.g., benzyl pivalate) .

- Storage Recommendations : Store at –20°C under inert atmosphere to minimize hydrolysis or thermal degradation .

Q. What strategies enable regioselective functionalization of the bromine atom in this compound?

Methodological Answer:

- Cross-Coupling Reactions :

- Suzuki-Miyaura : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and arylboronic acids in dioxane/water (80°C, 12 hrs). Monitor conversion via GC-MS .

- Buchwald-Hartwig Amination : Introduce amines via Pd-XPhos catalysts (e.g., 1.5 eq morpholine, 100°C in toluene). Purify via acid-base extraction .

- Challenges : Steric hindrance from the pivaloyloxy group may reduce reactivity. Optimize ligand choice (e.g., SPhos for bulky substrates) .

Q. How can contradictory data on mutagenicity be resolved for this compound?

Methodological Answer:

- Ames Test Replication : Conduct Ames II assays (TA98 and TA100 strains) with metabolic activation (S9 liver homogenate). Compare results to benchmarks (e.g., benzyl chloride) .

- Structure-Activity Analysis : Evaluate analogs (e.g., 3-chloro-4-(pivaloyloxy)benzoic acid) to isolate the role of bromine vs. ester groups in mutagenicity .

Data-Driven Research Scenarios

Q. How to design a stability study for 3-bromo-4-(pivaloyloxy)benzoic acid under varying pH conditions?

Experimental Design:

-

Conditions : Prepare solutions in buffers (pH 2–12, 37°C). Monitor degradation via HPLC at 254 nm.

-

Kinetic Modeling : Use pseudo-first-order kinetics to calculate degradation rate constants (k). Identify pH-dependent hydrolysis pathways (e.g., ester cleavage at pH >10) .

-

Data Table :

pH Half-Life (hrs) Major Degradants 2 >100 None 7 85 4-hydroxybenzoic acid 12 2.5 Pivalic acid, Br⁻

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to model transition states (B3LYP/6-31G*). Compare activation barriers for Br substitution vs. ester hydrolysis.

- Molecular Electrostatic Potential (MEP) : Identify electrophilic regions (e.g., bromine vs. carbonyl carbon) to prioritize reaction sites .

Safety and Handling Protocols

- Mutagenicity : Ames II testing indicates low risk (similar to benzyl chloride), but use fume hoods and nitrile gloves .

- Decomposition : Avoid heating above 150°C (DSC data). Neutralize spills with NaHCO₃ and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.